
3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride is an organic compound that features a phenoxy group substituted with a nitro and methyl group, linked to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride typically involves the following steps:
Nitration: The starting material, 5-methylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 5-methyl-2-nitrophenol.
Etherification: The nitrophenol is then reacted with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate to form 3-(5-Methyl-2-nitrophenoxy)propan-1-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products
Reduction: 3-(5-Methyl-2-aminophenoxy)propan-1-amine hydrochloride.
Substitution: Various substituted phenoxy derivatives.
Oxidation: 3-(5-Carboxy-2-nitrophenoxy)propan-1-amine hydrochloride.
Scientific Research Applications
3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenoxy)propan-1-amine: Similar structure but with a methoxy group instead of a nitro group.
3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine: Contains a fluorophenyl and furyl group, differing in aromatic substitution.
2-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride: Features a pyrrolidine ring, differing in the amine substitution.
Uniqueness
3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride is unique due to the presence of both a nitro and methyl group on the phenoxy ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups can provide distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H15ClN2O3 |
|---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
3-(5-methyl-2-nitrophenoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-8-3-4-9(12(13)14)10(7-8)15-6-2-5-11;/h3-4,7H,2,5-6,11H2,1H3;1H |
InChI Key |
WHBOZWBSMJLLLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


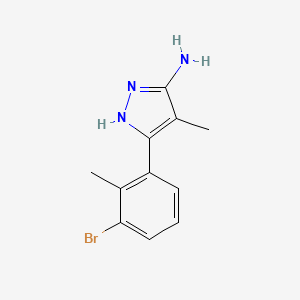
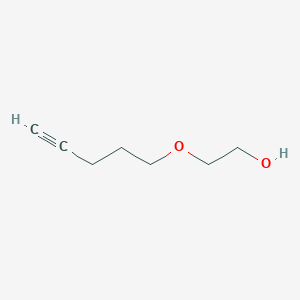
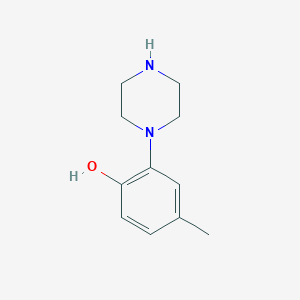
![7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B13551384.png)
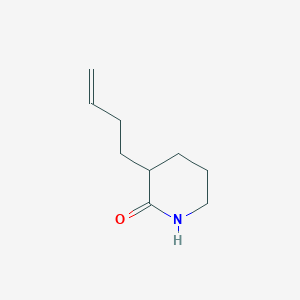
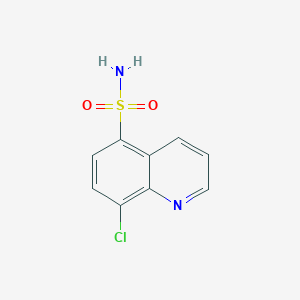

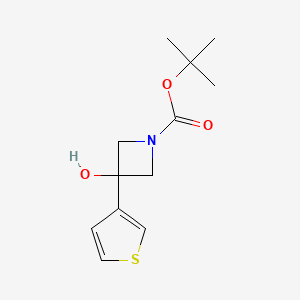
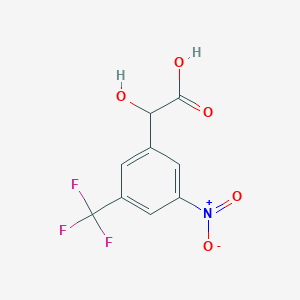
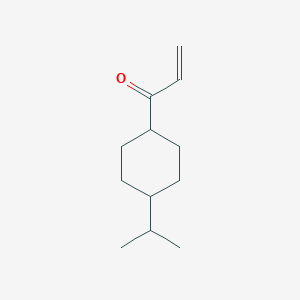
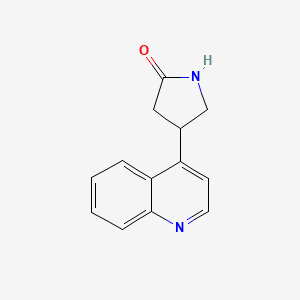
![tert-butylN-[2-(hexylamino)ethyl]carbamate](/img/structure/B13551430.png)

![2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide](/img/structure/B13551451.png)
